1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-2-carbonyl)-1,4-diazepane
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Overview
Description
1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-2-carbonyl)-1,4-diazepane is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple nitrogen-containing rings, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-2-carbonyl)-1,4-diazepane typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, pyridine carboxylic acids, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-2-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-2-carbonyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-2-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a range of pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-2-carbonyl)-1,4-diazepane stands out due to its unique combination of nitrogen-containing rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O/c30-21(17-4-1-2-9-23-17)28-13-3-12-27(14-15-28)19-6-5-18-24-25-20(29(18)26-19)16-7-10-22-11-8-16/h1-2,4-11H,3,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEQRCNIQIAEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=N2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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